molecular formula C17H20F3N5 B12227224 N-methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine

N-methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B12227224
M. Wt: 351.4 g/mol
InChI Key: BCOOXVTTWCLQIL-UHFFFAOYSA-N
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Description

N-methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

The synthesis of N-methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

Chemical Reactions Analysis

N-methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly used to form carbon-carbon bonds.

Scientific Research Applications

N-methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

N-methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H20F3N5

Molecular Weight

351.4 g/mol

IUPAC Name

N-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C17H20F3N5/c1-24(15-11-14(3-8-21-15)17(18,19)20)12-13-4-9-25(10-5-13)16-22-6-2-7-23-16/h2-3,6-8,11,13H,4-5,9-10,12H2,1H3

InChI Key

BCOOXVTTWCLQIL-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCN(CC1)C2=NC=CC=N2)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

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